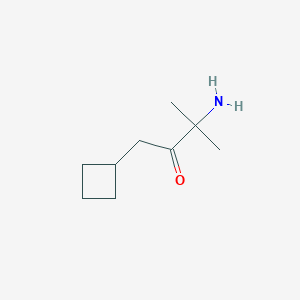
4-(Chloromethoxy)-1,2-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with chloromethoxy and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,2-difluorobenzene typically involves the chloromethylation of 1,2-difluorobenzene. This process can be achieved using 1,4-bis(chloromethoxy)butane as the chloromethylation reagent in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours to ensure complete chloromethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include reaction time, reagent concentration, and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethoxy)-1,2-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Applications De Recherche Scientifique
4-(Chloromethoxy)-1,2-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Environmental Chemistry: Studied for its reactivity and potential environmental impact
Mécanisme D'action
The mechanism of action of 4-(Chloromethoxy)-1,2-difluorobenzene involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the difluoro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethoxy)-1,2-dichlorobenzene
- 4-(Chloromethoxy)-1,2-dibromobenzene
- 4-(Chloromethoxy)-1,2-diiodobenzene
Uniqueness
4-(Chloromethoxy)-1,2-difluorobenzene is unique due to the presence of both chloromethoxy and difluoro groups, which impart distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C7H5ClF2O |
|---|---|
Poids moléculaire |
178.56 g/mol |
Nom IUPAC |
4-(chloromethoxy)-1,2-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
Clé InChI |
ACYJZMMNXFYGHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



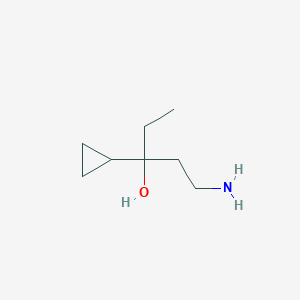
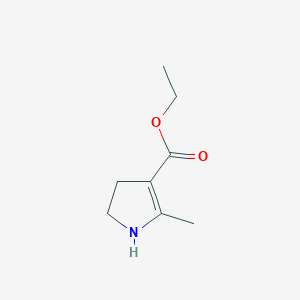
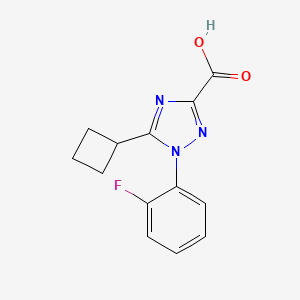
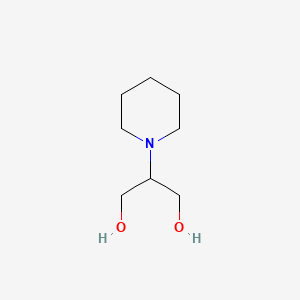


![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
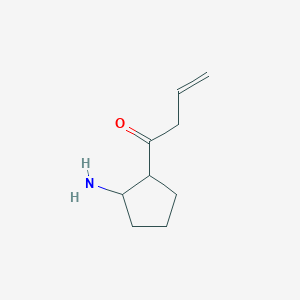

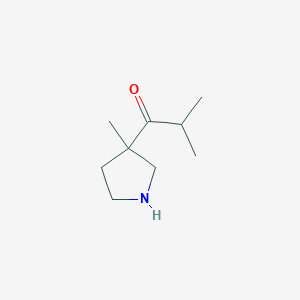
![[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)

